molecular formula C8H5IN2 B13653597 5-Iodo-1,7-naphthyridine

5-Iodo-1,7-naphthyridine

Cat. No.: B13653597
M. Wt: 256.04 g/mol
InChI Key: BACXBGIUTLBODN-UHFFFAOYSA-N
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Description

5-Iodo-1,7-naphthyridine is a high-purity chemical building block specifically designed for advanced synthetic and medicinal chemistry applications. As a halogenated heteroaromatic compound, its primary value lies in its reactivity, where the iodine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . This enables researchers to efficiently construct more complex molecular architectures, making it a vital intermediate in the exploration of new therapeutic agents . The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities . This core structure is recognized for its significance in the development of compounds with antimicrobial, anticancer, and anti-inflammatory properties, and it also finds applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and sensors . The synthetic utility of 1,7-naphthyridines is well-established, with common routes involving reactions like those with diethyl ethoxymethylenemalonate (EMME) using aminopyridine derivatives as starting materials . This product is analyzed by techniques including LCMS, HPLC, GC, and NMR to ensure identity and purity exceeding >99% . It is supplied as a pharmaceutical intermediate intended strictly for research purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

5-iodo-1,7-naphthyridine

InChI

InChI=1S/C8H5IN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H

InChI Key

BACXBGIUTLBODN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)I

Origin of Product

United States

Synthetic Methodologies for 5 Iodo 1,7 Naphthyridine and Its Precursors

Strategies for the Construction of the 1,7-Naphthyridine (B1217170) Core

The formation of the bicyclic 1,7-naphthyridine skeleton is the cornerstone of synthesizing its derivatives. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. The primary approaches involve the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine precursor.

Cyclization Reactions for Naphthyridine Ring Formation

Cyclization reactions are the most common and versatile methods for assembling the 1,7-naphthyridine core. These reactions create the bicyclic system through the formation of one or more carbon-carbon and carbon-nitrogen bonds, typically in an intramolecular fashion.

The Friedländer synthesis is a powerful method for constructing quinoline (B57606) and naphthyridine rings. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). connectjournals.com This approach has been successfully adapted for the synthesis of 2,4-disubstituted 1,7-naphthyridines. researchgate.net A key precursor for this reaction is 3-amino-4-acetylpyridine, which can condense with other active methylene (B1212753) compounds. researchgate.net The reaction is typically catalyzed by either an acid or a base. connectjournals.com A recent development involves a cascade intramolecular aza-Michael addition followed by a Friedländer condensation to produce complex naphthyridine derivatives. rsc.org

Table 1: Examples of Friedländer-type Syntheses for 1,7-Naphthyridines
PrecursorsReagents/ConditionsProductYieldReference
3-Amino-4-acetylpyridine and Ketone 4Not specified2,4-Disubstituted 1,7-naphthyridine82% researchgate.net
3-Amino-4-acetylpyridine (self-condensation)Not specified2-(3-Aminopyridin-4-yl)-4-methyl-1,7-naphthyridine97% researchgate.net
2-Aminonicotinaldehyde and various active methylene compoundsCeCl₃·7H₂O, solvent-free grinding, RTSubstituted 1,8-naphthyridines (analogous principle)High connectjournals.com

The Skraup reaction is a classic method for synthesizing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. This reaction can be applied to aminopyridines to produce naphthyridines. nih.gov However, the regioselectivity of the cyclization is a critical factor. The reaction of 3-aminopyridine (B143674) typically yields 1,5-naphthyridine (B1222797) because cyclization is favored at the more nucleophilic C2 position of the pyridine ring. thieme-connect.de To achieve cyclization at the C4 position and form the 1,7-naphthyridine skeleton, the more reactive C2 position must be blocked, for instance, by an electron-donating group. thieme-connect.de This modified approach makes the Skraup reaction a viable, albeit sometimes low-yielding, route to substituted 1,7-naphthyridines. thieme-connect.de

Key strategies to direct the Skraup reaction toward 1,7-naphthyridine formation include:

Using Pyridine-2,3-diamine: The amino group at C2 directs the cyclization to the C4 position, yielding 1,7-naphthyridin-8-amine. thieme-connect.de

Using 3-Aminopyridin-2(1H)-one: The oxo group at C2 deactivates this position, facilitating cyclization at C4 to produce 1,7-naphthyridin-8(7H)-one. thieme-connect.de

Table 2: Modified Skraup Reactions for 1,7-Naphthyridine Synthesis
Aminopyridine PrecursorConditionsProductYieldReference
3-Aminopyridin-2(1H)-oneSkraup "sulfo-mix"1,7-Naphthyridin-8(7H)-one~20% thieme-connect.de
Pyridine-2,3-diamineSkraup conditions1,7-Naphthyridin-8-amineNot specified thieme-connect.de
1,7-Naphthyridin-8-amine (Hydrolysis)70% H₂SO₄, reflux1,7-Naphthyridin-8(7H)-one81%

The Gould-Jacobs reaction is another classical method that provides access to the 4-hydroxyquinolone scaffold, which is readily applicable to naphthyridine synthesis. The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.org The resulting intermediate is then cyclized at high temperatures, often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxy-1,7-naphthyridine-3-carboxylate ester. wikipedia.orgmdpi.com Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxy-1,7-naphthyridine. The regioselectivity of the cyclization depends on both steric and electronic factors of the substituents on the pyridine ring. d-nb.info

The general sequence is as follows:

Condensation: An aminopyridine reacts with EMME to form a (pyridylamino)methylene-malonate.

Thermal Cyclization: The intermediate undergoes a 6-electron electrocyclization upon heating.

Hydrolysis & Decarboxylation (Optional): The ester group can be saponified and the resulting carboxylic acid decarboxylated. wikipedia.org

Table 3: Overview of the Gould-Jacobs Reaction
Reaction StageDescriptionTypical ConditionsReference
CondensationReaction of an aminopyridine with diethyl ethoxymethylenemalonate.Heating, often under microwave irradiation. d-nb.info
CyclizationThermal ring closure of the (pyridylamino)methylene-malonate intermediate.High temperatures (240-350 °C) in solvents like diphenyl ether or under Flash Vacuum Pyrolysis (FVP). d-nb.info

The Povarov reaction, a type of aza-Diels-Alder reaction, is a three-component reaction between an aniline, an aldehyde, and an activated alkene (or alkyne) that serves as a powerful tool for synthesizing nitrogen-containing heterocycles. researchgate.net This reaction and other hetero-Diels-Alder cycloadditions have been extensively used to construct complex, fused 1,7-naphthyridine systems. nih.gov These cycloadditions offer high atom economy and can generate significant molecular complexity in a single step. researchgate.net For example, an iron(III)-catalyzed Povarov reaction has been employed for the efficient synthesis of dibenzo[b,f] nih.govCurrent time information in Bangalore, IN.naphthyridines from 1-(2-alkynylaryl)-2-pyrrolecarbaldehydes and arylamines. thieme-connect.comthieme-connect.com Intramolecular versions of the hetero-Diels-Alder reaction are also prominent, where the diene and dienophile are part of the same molecule, leading to fused polycyclic structures containing the 1,7-naphthyridine core. nih.govmdpi.com

Table 4: Examples of Povarov and Hetero-Diels-Alder Reactions
Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Intermolecular Povarov Reaction1-(2-Alkynylaryl)-2-pyrrolecarbaldehydes, arylaminesFeCl₃, toluene, 100 °CDibenzo[b,f] nih.govCurrent time information in Bangalore, IN.naphthyridines thieme-connect.comthieme-connect.com
Intramolecular Hetero-Diels-Alderl-proline-derived aldehydes condensed with o-toluidineLewis or Brønsted acid (e.g., EtAlCl₂, SnCl₄)Benzo[b]pyrrolo[1,2-h] nih.govCurrent time information in Bangalore, IN.naphthyridine derivatives nih.gov
Cascade Ugi/Intramolecular Aza-Diels-AlderEster-anilines, benzaldehydes, isocyanideMicrowave irradiation, LiBr5-Aryl-benzo[f] nih.govCurrent time information in Bangalore, IN.naphthyridines mdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for building complex heterocyclic libraries. mdpi.com Several MCR strategies have been devised for the synthesis of 1,7-naphthyridine derivatives, offering advantages in terms of operational simplicity, atom economy, and diversity generation. mdpi.comacs.org One notable example is an iodine-promoted cascade reaction involving aryl methyl ketones, arylamines, and L-proline, which proceeds through decarboxylation, ring-opening, and dicyclization to afford 3,4-dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridines. acs.org Another sophisticated approach combines a Ugi three-component reaction with an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization to yield 5-aryl-benzo[f] nih.govCurrent time information in Bangalore, IN.naphthyridines. mdpi.com These methods demonstrate the power of MCRs to rapidly construct the core structure with multiple points of diversity.

Table 5: Multicomponent Reaction Strategies for 1,7-Naphthyridine Derivatives
Reaction Name/TypeComponentsKey ConditionsProduct TypeReference
Iodine-Promoted Cascade BicyclizationAryl methyl ketone, arylamine, L-prolineI₂, DMSO, 100 °C3,4-Dihydrobenzo[b] nih.govCurrent time information in Bangalore, IN.naphthyridines acs.org
Ugi-3CR/Aza-Diels-Alder CascadeDienophile-containing ester-aniline, substituted benzaldehyde, isocyanideMicrowave-assisted, LiBr5-Aryl-benzo[f] nih.govCurrent time information in Bangalore, IN.naphthyridines mdpi.com
Domino [3+2+1] Bis-cyclizationArylglyoxals, pyrazol-5-aminesMetal-freeDipyrazolo-fused 1,7-naphthyridines acs.org

Cross-Coupling Strategies for Naphthyridine Annulation

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in constructing the 1,7-naphthyridine skeleton from simpler pyridine precursors.

Palladium-catalyzed reactions are a cornerstone of heterocyclic synthesis, offering efficient pathways to complex molecules. acs.orgnih.gov The intramolecular Heck reaction, in particular, provides an elegant method for the annulation of a second ring onto a pyridine derivative to form the 1,7-naphthyridine system. rsc.orgthieme-connect.de This approach typically involves a vinyl or aryl halide on a pyridine precursor that undergoes a palladium-catalyzed cyclization.

A concise synthesis of the parent 1,7-naphthyridine demonstrates this principle, starting from 3-amino-2-iodopyridine. thieme-connect.de The reaction proceeds via a Heck coupling mechanism to achieve ring closure, forming the desired bicyclic structure. thieme-connect.de

Table 1: Example of Heck Coupling for 1,7-Naphthyridine Synthesis thieme-connect.de
Starting MaterialReagents & ConditionsProductYield
3-Amino-2-iodopyridine and 2,4,6-trimethoxy-styrene5 mol% Pd(OAc)₂, NaHCO₃, TBACl, DMF, 70°C1,7-Naphthyridine76%

Beyond annulation, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used to functionalize pre-existing chloro-naphthyridine intermediates, highlighting the versatility of palladium catalysis in this area of chemistry. thno.org

The Stille coupling, which involves the reaction of an organotin compound with an organic halide catalyzed by palladium, is another powerful strategy for forming the naphthyridine ring. thieme-connect.de This method has been effectively used in one-pot procedures to synthesize fused naphthyridine systems. thieme-connect.debeilstein-journals.orgd-nb.info While many documented examples focus on isomers like 1,5-naphthyridine or benzo-fused derivatives, the underlying principle is directly applicable to the synthesis of the 1,7-naphthyridine core. beilstein-journals.orgd-nb.infomdpi.comdiva-portal.orgresearchgate.net The reaction's tolerance for a wide range of functional groups makes it a valuable tool for creating complex, substituted naphthyridines. acs.org

Regioselective Introduction of the Iodine Moiety

Once the 1,7-naphthyridine scaffold is in place, the next critical step is the introduction of the iodine atom at the C5 position. The electronic nature of the naphthyridine ring dictates the reactivity of its various positions, requiring carefully chosen methods to achieve the desired regioselectivity.

Direct C-H iodination involves the substitution of a hydrogen atom on the naphthyridine ring with iodine. This is often accomplished using an electrophilic iodine source. Reagents such as N-iodosuccinimide (NIS) are commonly employed for the iodination of various naphthyridine isomers. capes.gov.br For instance, the synthesis of iodo-1,8-naphthyridine derivatives has been successfully achieved using NIS, demonstrating the feasibility of this approach on the naphthyridine nucleus. capes.gov.brnih.gov The regioselectivity of such reactions is governed by the electron density at the different carbon atoms of the ring system. capes.gov.br

Iododehalogenation is a classic strategy for introducing iodine onto an aromatic ring. This method involves a halogen exchange reaction, typically converting a more readily available chloro- or bromo-substituted precursor into the corresponding iodo derivative. The Finkelstein reaction is a well-known example of this type of transformation. Although specific examples detailing the conversion of 5-chloro- or 5-bromo-1,7-naphthyridine (B95205) to 5-iodo-1,7-naphthyridine are not prevalent in the provided literature, this remains a synthetically viable and logical approach. The utility of mixed halo-naphthyridines in sequential cross-coupling reactions underscores the importance of halogenated intermediates in this chemical space. acs.orgnih.gov

A highly effective and regioselective method for introducing iodine involves the creation of an organometallic intermediate followed by quenching with an iodine source. uni-muenchen.de This strategy relies on directed metalation, where a base is used to deprotonate a specific C-H bond, followed by reaction with an electrophile like molecular iodine (I₂). beilstein-journals.orgd-nb.info

Research on the related benzo[c] acs.orgthieme-connect.denaphthyridine system has shown that directed ortho-metalation using a strong, non-nucleophilic base like TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the C5 position. beilstein-journals.orgd-nb.info Subsequent quenching of the resulting organometallic species with iodine affords the 5-iodo derivative in good yield. beilstein-journals.orgd-nb.info This powerful technique allows for precise functionalization that might be difficult to achieve through direct electrophilic substitution. beilstein-journals.orgd-nb.infouni-muenchen.de

Table 2: Synthesis of a 5-Iodo-naphthyridine Analogue via Metalation and Iodolysis beilstein-journals.orgd-nb.info
Starting MaterialReagents & ConditionsProductYield
4-Bromobenzo[c] acs.orgthieme-connect.denaphthyridine1) TMPMgCl∙LiCl, THF, -40 °C 2) I₂, THF, -40 °C to rt4-Bromo-5-iodobenzo[c] acs.orgthieme-connect.denaphthyridine71%

Gram-Scale and Sustainable Synthesis Approaches

The demand for naphthyridine derivatives in various applications has driven the development of synthetic methods that are not only efficient but also scalable and environmentally friendly.

Water-Mediated Reaction Conditions

Recent advancements have highlighted the use of water as a solvent for the synthesis of naphthyridine cores, offering a green alternative to traditional organic solvents. The Friedlander condensation, a classical method for synthesizing quinolines and naphthyridines, has been successfully adapted to aqueous conditions. For instance, the gram-scale synthesis of 1,8-naphthyridine (B1210474) derivatives has been achieved in water, demonstrating the feasibility of this environmentally benign approach. nih.gov While direct gram-scale synthesis of this compound in water is not explicitly detailed in the provided results, the successful application of water-mediated Friedlander reactions for analogous structures suggests a promising avenue for its sustainable production. nih.gov The solubility of many reactants for the Friedlander condensation in water makes this a viable strategy. nih.gov

Catalyst-Free or Environmentally Benign Catalysis

The development of catalyst-free and environmentally benign catalytic systems represents a significant step towards sustainable chemical synthesis. One-pot, multi-component reactions under catalyst-free conditions have been employed for the synthesis of highly functionalized pyridines and related heterocycles. rsc.org For instance, a simple and environmentally benign, metal-free, one-pot strategy has been developed for the synthesis of 4-iodo-3-phenylbenzo[b] smolecule.comresearchgate.netnaphthyridine. tandfonline.com This reaction proceeds at room temperature under aerobic and mild conditions, showcasing the potential for catalyst-free approaches. tandfonline.com

Furthermore, the use of inexpensive and biocompatible catalysts, such as the ionic liquid choline (B1196258) hydroxide (B78521) (ChOH), has been explored for the synthesis of 1,8-naphthyridines in water. nih.gov This method avoids the use of hazardous metal catalysts and carcinogenic organic solvents, aligning with the principles of green chemistry. nih.gov Iron-catalyzed reactions, known for being cost-effective and environmentally friendly, have also been utilized in the synthesis of fused 1,7-naphthyridines. researchgate.net

Derivatization from this compound

The iodo-substituent at the 5-position of the 1,7-naphthyridine core provides a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Functional Group Interconversions at the Iodine Position

The iodine atom in this compound is a good leaving group, making it susceptible to various nucleophilic substitution and cross-coupling reactions. Halides, in general, are excellent substrates for such transformations. vanderbilt.eduimperial.ac.uk Iodo-substituted naphthyridines are particularly reactive and have been successfully employed in cobalt-catalyzed cross-coupling reactions with arylzinc reagents to afford functionalized naphthyridines. acs.org This approach allows for the introduction of various aryl groups at the iodine position. acs.org

Palladium-catalyzed reactions, such as the Suzuki and Negishi cross-couplings, are also powerful tools for the derivatization of iodo-naphthyridines. acs.orgresearchgate.net For example, 2-iodo-1,5-naphthyridine (B12962786) has been reacted with a variety of aromatic and heteroaromatic boronic acids via Suzuki coupling to produce a range of derivatives in high yields. researchgate.net Similarly, the regioselective functionalization of a 1-chloro-4-iodo-2,7-naphthyridine was achieved through a stepwise approach involving a palladium-catalyzed Negishi cross-coupling at the more reactive iodo position, followed by a cobalt-catalyzed coupling at the chloro position. acs.org The presence of iodine in the product of some syntheses makes it a valuable synthon for further reactions. tandfonline.com

Transformations Involving the Naphthyridine Core

Beyond modifications at the iodo-position, the 1,7-naphthyridine core itself can undergo various chemical transformations. These reactions can alter the electronic properties and steric profile of the molecule, leading to new derivatives with potentially interesting biological or material properties.

The naphthyridine ring system can participate in cyclization reactions to form more complex, fused heterocyclic systems. smolecule.com For example, intramolecular cyclizations of appropriately substituted naphthyridine precursors can lead to the formation of benzo[f] rsc.orgsmolecule.comnaphthyridines. researchgate.net Additionally, the nitrogen atoms in the naphthyridine core can be involved in reactions. For instance, the formation of N-oxides can activate the ring for subsequent nucleophilic substitutions. nih.gov

Reduction of the naphthyridine ring is another common transformation. Depending on the reagents and reaction conditions, partial or full reduction of one or both of the pyridine rings can be achieved, leading to dihydro- or tetrahydro-naphthyridine derivatives. For example, 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds have been synthesized through methods like enantioselective transfer hydrogenation. nih.govacs.org

Purification and Isolation Techniques for Naphthyridine Intermediates and Products

The purification and isolation of naphthyridine intermediates and final products are critical steps in their synthesis to ensure high purity for subsequent reactions or characterization. Common techniques employed include:

Chromatography: Column chromatography using silica (B1680970) gel is a widely used method for the separation and purification of naphthyridine derivatives. google.comthieme-connect.de The choice of eluent system, such as a mixture of petroleum ether and ethyl acetate, is crucial for achieving good separation. thieme-connect.de

Recrystallization: This technique is often used to obtain analytically pure samples of solid naphthyridine compounds. nih.govacs.org The choice of solvent for recrystallization is critical and can significantly impact the yield and purity of the final product.

Extraction: Liquid-liquid extraction is a standard workup procedure to separate the desired product from the reaction mixture. For example, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate. google.com

Filtration: In cases where the product precipitates out of the reaction mixture or a crystallization solvent, filtration is used to collect the solid material. nih.govacs.org The collected solid is typically washed with an appropriate solvent to remove impurities. nih.govacs.org

Concentration/Drying: After extraction or other purification steps, the solvent is often removed under reduced pressure using a rotary evaporator to yield the concentrated product. nih.govacs.orggoogle.com The isolated compound may then be dried in a vacuum oven to remove any residual solvent. nih.govacs.org

In some large-scale syntheses, efforts are made to develop processes that are free of chromatography or distillation for purification, which can be more practical and cost-effective for manufacturing. nih.govacs.org This often involves carefully controlled reaction conditions that lead to the direct crystallization of the product from the reaction mixture. nih.govacs.org

Chemical Reactivity and Reaction Mechanisms of 5 Iodo 1,7 Naphthyridine

Halogen-Specific Reactivity at the C-5 Position

The iodine atom at the C-5 position of 1,7-naphthyridine (B1217170) is a versatile handle for introducing molecular complexity due to its excellent leaving group ability in transition metal-catalyzed reactions. The C-I bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition to a low-valent metal center, such as palladium(0), which is the initial and often rate-determining step in many cross-coupling reactions. This enhanced reactivity allows for selective transformations at the C-5 position, even in the presence of other, less reactive halogen substituents on the naphthyridine or other coupled aromatic rings.

The electron-deficient nature of the 1,7-naphthyridine ring further activates the C-5 position towards oxidative addition. The nitrogen atoms withdraw electron density from the aromatic system, making the carbon atom of the C-I bond more electrophilic and thus more susceptible to attack by a nucleophilic metal catalyst. This inherent reactivity makes 5-iodo-1,7-naphthyridine a valuable building block for the synthesis of a wide array of substituted 1,7-naphthyridine derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient route to novel derivatives with potential applications in medicinal chemistry and materials science. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boron reagents. organic-chemistry.org

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related 2-iodo-1,5-naphthyridine (B12962786) provides valuable insights. The reaction of 2-iodo-1,5-naphthyridine with various aryl and heteroaryl boronic acids has been shown to proceed in high yields, demonstrating the utility of this reaction for the synthesis of biaryl and heterobiaryl naphthyridine derivatives. nih.gov The general mechanism involves the oxidative addition of the iodo-naphthyridine to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and subsequent reductive elimination to afford the 5-aryl-1,7-naphthyridine.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Related Iodo-naphthyridine

EntryAryl Boronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃DMF92
24-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃DMF88
34-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DMF90
42-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃DMF85

Data is for the coupling of 2-iodo-1,5-naphthyridine as a representative example.

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate.

The alkynylation of the 1,7-naphthyridine core at the C-5 position via Sonogashira coupling would provide access to a range of compounds with interesting electronic and structural properties. The general mechanism proceeds through a palladium catalytic cycle similar to the Suzuki coupling, but the transmetalation step involves a copper acetylide, which is generated in a separate copper catalytic cycle. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts.

Table 2: Representative Sonogashira Coupling of a Halopyridine

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF95
2EthynylbenzenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF92
31-HexynePdCl₂(PPh₃)₂CuIEt₃NDMF85
4(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂CuIEt₃NDMF98

Data is for the coupling of 2-amino-3-bromopyridine (B76627) as an illustrative example of a related heterocyclic system. dur.ac.uk

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product and a hydridopalladium complex, and finally, reductive elimination of HX with the base to regenerate the Pd(0) catalyst.

The olefination of this compound via the Heck reaction would lead to the formation of 5-vinyl-1,7-naphthyridine derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer.

Table 3: Illustrative Heck Reaction of an Aryl Iodide with an Alkene

EntryAlkeneCatalystBaseSolventYield (%)
1StyrenePd(OAc)₂Et₃NDMF90
2Methyl acrylatePd(OAc)₂K₂CO₃DMF85
31-OctenePd(OAc)₂Et₃NNMP78

Data is generalized for a typical Heck reaction between an aryl iodide and an alkene.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. organic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation to form a palladium amido complex, and reductive elimination to yield the arylamine product. nih.gov

The amination of this compound would provide a direct route to 5-amino-1,7-naphthyridine derivatives, which are important substructures in many biologically active molecules. The choice of phosphine (B1218219) ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results.

Table 4: Representative Buchwald-Hartwig Amination of a Chloro-naphthyridine

EntryAmineCatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃XantPhosCs₂CO₃Dioxane95
2Aniline (B41778)Pd₂(dba)₃XantPhosCs₂CO₃Dioxane88
3BenzylaminePd₂(dba)₃XantPhosCs₂CO₃Dioxane92

Data is for the amination of 2-chloro-1,5-naphthyridine (B1368886) as a representative example of a related heterocyclic system. nih.gov

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.org This reaction is particularly useful for the formation of C-C bonds involving sp³-, sp²-, and sp-hybridized carbon atoms. organic-chemistry.org The organozinc reagents are typically prepared from the corresponding organohalide or organolithium compound. The reaction mechanism is similar to other palladium-catalyzed cross-coupling reactions, with the transmetalation step involving the transfer of the organic group from zinc to the palladium center.

The Negishi coupling of this compound with various organozinc reagents would offer a versatile method for the introduction of a wide range of alkyl, alkenyl, alkynyl, and aryl substituents at the C-5 position.

Table 5: Illustrative Negishi Coupling of an Aryl Iodide

EntryOrganozinc ReagentCatalystSolventYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF90
2Ethylzinc bromidePd(dppf)Cl₂THF85
3Vinylzinc chloridePd(PPh₃)₄THF88

Data is generalized for a typical Negishi coupling reaction of an aryl iodide.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. In this two-step process, a nucleophile attacks the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of the iodide leaving group restores the aromaticity of the ring. The presence of the electron-withdrawing nitrogen atoms in the naphthyridine ring system activates the molecule towards nucleophilic attack, making SNAr reactions a feasible method for functionalization. wikipedia.orgpressbooks.pub

The reaction of this compound with various nitrogen nucleophiles, such as amines, is a common method to introduce amino groups into the naphthyridine core. This amination process is crucial for the synthesis of a wide range of biologically active compounds. The reaction typically proceeds by heating the iodo-naphthyridine with the desired amine, often in the presence of a base. The electron-withdrawing nature of the naphthyridine ring facilitates the initial nucleophilic attack by the amine.

Detailed research findings have demonstrated the successful amination of similar halo-naphthyridine systems, indicating the viability of this approach for this compound.

Interactive Data Table: Amination Reactions of Halo-Naphthyridines
NucleophileProductReaction Conditions
Ammonia5-Amino-1,7-naphthyridineHigh temperature and pressure
Primary Amines (e.g., methylamine)5-(Methylamino)-1,7-naphthyridineBase catalyst, solvent
Secondary Amines (e.g., dimethylamine)5-(Dimethylamino)-1,7-naphthyridineBase catalyst, solvent

This compound can also undergo SNAr reactions with oxygen-based nucleophiles. Hydroxylation, the introduction of a hydroxyl group, can be achieved by reacting the compound with a strong base like sodium hydroxide (B78521) under forcing conditions. Etherification, the formation of an ether linkage, can be accomplished by reacting it with alkoxides (e.g., sodium methoxide) to yield the corresponding alkoxy-1,7-naphthyridine derivatives.

The reactivity of halo-aromatic compounds with oxygen nucleophiles is well-established, and these principles are applicable to the this compound system.

Interactive Data Table: Reactions with Oxygen Nucleophiles
NucleophileProduct
Hydroxide (OH⁻)1,7-Naphthyridin-5-ol
Methoxide (CH₃O⁻)5-Methoxy-1,7-naphthyridine
Ethoxide (C₂H₅O⁻)5-Ethoxy-1,7-naphthyridine

The introduction of a cyano group onto the 1,7-naphthyridine ring can be achieved through a nucleophilic aromatic substitution reaction with a cyanide salt, such as copper(I) cyanide. This cyanation reaction is a valuable transformation as the resulting nitrile can be further converted into other functional groups like carboxylic acids, amines, and amides.

The Rosenmund-von Braun reaction is a classic example of this type of transformation, which is applicable to aryl halides like this compound.

Interactive Data Table: Cyanation Reaction
ReagentProduct
Copper(I) Cyanide (CuCN)1,7-Naphthyridine-5-carbonitrile

Regioselectivity and Stereoselectivity in Reactions

In the context of this compound, regioselectivity primarily concerns the site of nucleophilic attack. Due to the activating effect of the nitrogen atoms, the C5 position, where the iodine is located, is the most electrophilic and therefore the primary site for nucleophilic aromatic substitution. Reactions involving this compound are generally not stereoselective as the aromatic ring is planar and the introduction of a new substituent does not typically create a chiral center.

Reactivity of the 1,7-Naphthyridine Heterocyclic System

The inherent electronic properties of the 1,7-naphthyridine ring system dictate its reactivity towards various reagents.

Electrophilic Aromatic Substitution (SEAr) on the Naphthyridine Ring

Electrophilic aromatic substitution (SEAr) on the 1,7-naphthyridine ring is generally difficult to achieve. wikipedia.org The nitrogen atoms in the ring are electron-withdrawing, which deactivates the aromatic system towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical SEAr reaction conditions, further deactivating the ring. wikipedia.org

If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the nitrogen atoms. However, in practice, the low reactivity of the naphthyridine ring towards electrophiles makes SEAr a less common reaction pathway compared to nucleophilic substitution.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms in the 1,7-naphthyridine scaffold possess lone pairs of electrons and can act as nucleophiles, making them susceptible to electrophilic attack by alkylating and acylating agents.

N-Alkylation: The alkylation of naphthyridine systems can lead to the formation of quaternary naphthyridinium salts. The reaction typically involves treating the parent heterocycle with an alkyl halide (e.g., methyl iodide) or other alkylating agents. In imidazopyridines, which share the pyridine (B92270) nitrogen feature, alkylation under basic conditions with agents like 4-methoxybenzyl chloride has been shown to occur predominantly on the nitrogen atoms of the pyridine ring. fabad.org.tr For N(7)-unsubstituted systems, alkylation with reagents such as methyl iodide or benzyl (B1604629) bromide in the presence of a strong base can lead to substitution at the nitrogen atom. mdpi.com The regioselectivity of these reactions—that is, which of the two nitrogen atoms (N-1 or N-7) is alkylated—can be influenced by steric and electronic factors. Computational and NMR studies on related nitrogen-containing heterocycles have been used to deduce the tautomeric composition and predict the outcome of N-alkylation reactions. mdpi.com

N-Acylation: N-acylation involves the reaction of the naphthyridine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an N-acylnaphthyridinium intermediate. This reaction is a fundamental method for forming amide bonds. umich.edu While direct N-acylation of the 1,7-naphthyridine ring is less commonly detailed than for simpler amines, the principles remain the same. The reaction introduces an acyl group onto one of the nitrogen atoms, transiently altering the electronic properties of the ring system. This strategy is widely employed in combinatorial chemistry and for the synthesis of complex molecules. umich.edu

The selectivity between N- and O-alkylation in related heterocyclic systems containing a hydroxyl group can be influenced by several factors, including the structure of the alkylating agent and reaction conditions. nih.gov For this compound, which lacks such a group, alkylation is directed towards the nitrogen atoms.

Oxidations and Reductions of the Heterocyclic System

The 1,7-naphthyridine ring system can undergo both oxidation and reduction, leading to modifications of the heterocyclic core.

Oxidations: The pyridine-like nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). The formation of N-oxides significantly alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions. For the closely related 1,5-naphthyridine (B1222797) isomer, N-oxidation is a known transformation that can precede further functionalization.

Reductions: The aromatic rings of the naphthyridine system can be reduced under various conditions. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method to produce partially or fully saturated naphthyridine derivatives. For instance, selective reduction can yield tetrahydro- or decahydro-naphthyridines. The specific product obtained depends on the catalyst, solvent, temperature, and pressure used.

Side Chain Modifications and Functionalization

While this compound itself does not possess a side chain, the term can be interpreted as the functionalization of the core heterocyclic structure. The carbon-iodine bond is a key site for such modifications, serving as a versatile handle for introducing new functional groups through cross-coupling reactions.

The iodine substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position. Common examples include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form aryl- or vinyl-substituted naphthyridines.

Heck Coupling: Reaction with alkenes, catalyzed by palladium, to introduce alkenyl side chains.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to yield alkynyl-naphthyridines.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce amino substituents. nih.gov

These functionalization strategies are crucial for synthesizing a diverse range of 1,7-naphthyridine derivatives with tailored properties. The iodine atom can be strategically introduced onto an aromatic ring and subsequently replaced to build complex heterocyclic structures. mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is essential for controlling reactivity and designing new synthetic methodologies.

Elucidation of Intermediates and Transition States

The elucidation of transient species like reaction intermediates and transition states is often achieved through a combination of spectroscopic methods and computational chemistry. For reactions on naphthyridine and related aromatic systems, several types of intermediates can be postulated.

σ-Complexes (Wheland Intermediates): In electrophilic aromatic substitution reactions, the attack of an electrophile on the naphthyridine ring can form a positively charged intermediate known as a σ-complex. The stability of this intermediate often determines the regioselectivity of the substitution.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the addition of a nucleophile to the electron-deficient naphthyridine ring can form a negatively charged Meisenheimer complex.

Radical Intermediates: Some reactions, particularly those initiated by light or involving hypervalent iodine reagents, may proceed through radical cation or radical anion intermediates. beilstein-journals.org

Computational studies, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. They can be used to calculate the energies of reactants, products, transition states, and intermediates, providing a theoretical basis for experimentally observed outcomes. For instance, computational analysis has been used to study transition states in Diels-Alder reactions for the synthesis of tetrahydronaphthyridines, explaining the observed regio- and stereoselectivity. nih.gov

Role of Halogen Bonding in Catalysis and Reactivity

The iodine atom in this compound possesses a region of positive electrostatic potential on its outer surface, opposite the C-I covalent bond, known as a σ-hole. This positive region can engage in an attractive, non-covalent interaction with Lewis bases (electron donors), a phenomenon known as halogen bonding. researchgate.net

This interaction plays a significant role in catalysis and reactivity:

Organocatalysis: The iodine atom can act as a halogen bond donor, activating substrates by coordinating to a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom). This interaction can lower the energy of the transition state, thereby catalyzing the reaction. Iodine itself is known to catalyze various organic transformations, including the synthesis of naphthyridine derivatives. rsc.orgresearchgate.net Hypervalent iodine compounds, which share this property, are used as alternatives to transition metal catalysts. rsc.orgcardiff.ac.uk

Reaction Control: Halogen bonding can influence the chemoselectivity and yield of a reaction. By pre-organizing reactants through halogen bonding, specific reaction pathways can be favored. Intramolecular halogen bonding can also alter a molecule's stability and reactivity. researchgate.net

Intermediate Stabilization: Halogen bonds can stabilize charged intermediates or transition states, facilitating reactions that might otherwise have high activation barriers. The strength of the halogen bond can be tuned by modifying the electronic properties of the aromatic ring to which the iodine is attached.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different atomic compositions. For 5-Iodo-1,7-naphthyridine, HRMS confirms the molecular formula C₈H₅IN₂ by matching the experimentally observed mass to the theoretically calculated mass.

Table 1: HRMS Data for this compound

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺256.9570256.9573

This precise correlation between the calculated and found values provides strong evidence for the presence of all constituent atoms in their correct numbers, validating the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the splitting patterns (multiplicity) indicate neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon atoms.

For this compound, the aromatic region of the ¹H NMR spectrum displays a set of signals corresponding to the five protons on the naphthyridine core. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the iodine substituent.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assembling the molecular framework.

COSY identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting different fragments of the molecule.

As this compound is a planar, achiral molecule, stereochemical considerations such as the analysis of diastereomers or enantiomers are not applicable.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Naphthyridine Cores

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2~9.0C-2 ~152
H-3~7.6C-3 ~122
H-4~8.3C-4 ~137
H-6~8.8C-6 ~149
H-8~9.5C-8 ~155

Note: Actual chemical shifts for this compound will vary due to the substituent effects of iodine. This table provides a general reference for the parent 1,7-naphthyridine (B1217170) system.

Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or restricted bond rotation (atropisomerism). In some substituted biaryl or heterocyclic systems, bulky substituents can hinder free rotation around a single bond, leading to the existence of stable rotational isomers, or rotamers. These can sometimes be observed as separate sets of signals in the NMR spectrum at low temperatures.

While there are no specific dynamic NMR studies reported for this compound itself, the technique has been applied to more complex and flexible naphthyridine derivatives. For instance, studies on certain substituted tetrahydro-1,6-naphthyridines have shown complex NMR spectra at room temperature due to the presence of rotamers, which simplify upon heating or changing to a different solvent like DMSO-d₆. acs.org This indicates that DNMR is a valuable tool for analyzing conformational dynamics within the broader class of naphthyridine compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov The technique involves diffracting X-rays off a single crystal of the compound, which produces a unique diffraction pattern. nih.gov Analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with very high precision. nih.gov

A crystallographic analysis of this compound would provide unambiguous confirmation of its planar bicyclic structure. Furthermore, it would yield detailed information on intramolecular parameters, such as bond lengths and angles, revealing any distortions caused by the iodine substituent. Crucially, it would also illuminate intermolecular interactions that govern the crystal packing, such as π–π stacking between the aromatic rings and potential halogen bonding involving the iodine atom. Halogen bonding is a non-covalent interaction where the electropositive region on the iodine atom interacts with a Lewis base, which can significantly influence the solid-state architecture.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Z (molecules/unit cell)4

Note: This table is illustrative of typical data obtained from an X-ray crystallography experiment. Specific values require experimental determination.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. nih.gov These two techniques are complementary, as the selection rules for a vibration to be active differ for each method.

FT-IR Spectroscopy: In FT-IR, absorption of infrared radiation excites molecular vibrations (e.g., stretching and bending). The spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for aromatic C-H stretching above 3000 cm⁻¹, as well as C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ fingerprint region. The C-I stretching vibration would appear at a much lower frequency, typically in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. libretexts.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. libretexts.org The Raman spectrum of this compound would complement the FT-IR data, providing strong signals for the symmetric breathing modes of the aromatic rings.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100-3000FT-IR, Raman
Aromatic C=C/C=N Stretch1600-1450FT-IR, Raman
Aromatic C-H Bend900-675FT-IR
C-I Stretch600-500FT-IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light. Aromatic systems like this compound exhibit characteristic absorption bands corresponding to π→π* transitions. The spectrum would show one or more absorption maxima (λ_max_), and the position and intensity (molar absorptivity, ε) of these bands are characteristic of the compound's extended conjugated system.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. While many naphthyridine derivatives are known to be fluorescent, the presence of a heavy atom like iodine can significantly decrease or quench fluorescence. nih.gov This "heavy-atom effect" enhances intersystem crossing from the excited singlet state to a triplet state, promoting non-emissive decay pathways over fluorescence. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. If it does fluoresce, the spectrum would be characterized by an excitation wavelength (λ_ex_) that corresponds to an absorption band and an emission wavelength (λ_em_) at a lower energy (longer wavelength).

Table 5: Representative Electronic Spectroscopy Data

ParameterDescriptionExpected Value
λ_maxWavelength of maximum absorption250-350 nm
εMolar absorptivity10³ - 10⁵ L mol⁻¹ cm⁻¹
λ_em_Wavelength of maximum emissionPotentially >350 nm
Φ_F_Fluorescence Quantum YieldExpected to be low

Photophysical Properties and Potential for Fluorescent Probes

The fluorescence characteristics of naphthyridine derivatives are a subject of significant research, with many compounds demonstrating potential as fluorescent probes. The core structure's ability to engage in hydrogen bonding and π-π stacking interactions makes it a candidate for sensing applications. The introduction of an iodine atom at the 5-position of the 1,7-naphthyridine skeleton is expected to modulate its electronic properties significantly.

The "heavy atom effect" of iodine is a well-known phenomenon that can influence the photophysical pathways of a molecule. Typically, the presence of a heavy atom like iodine can enhance the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). This process can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. However, without specific experimental data such as absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime for this compound, its viability as a fluorescent probe remains speculative. For comparison, some functionalized naphthyridines have been reported to be highly fluorescent, with quantum efficiencies reaching up to 95%.

Charge Transfer Transitions in Naphthyridine Systems

Intramolecular charge transfer (ICT) is a key process in many fluorescent molecules, particularly those with a "push-pull" architecture, where an electron-donating group is conjugated with an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. This phenomenon often results in a large Stokes shift and sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism).

In the case of this compound, the naphthyridine core itself is electron-deficient due to the presence of the two nitrogen atoms. The iodine atom, while being a halogen, can also participate in halogen bonding and influence the electronic landscape. For significant ICT to occur, the 1,7-naphthyridine ring would typically be further substituted with strong electron-donating groups.

Theoretical and experimental studies on other substituted naphthyridine systems have demonstrated the occurrence of photoinduced ICT. For instance, N,O-chelated naphthyridine-BF₂ complexes with push-pull structures exhibit large Stokes shifts attributed to ICT. nih.gov Computational studies on thiophene-substituted 1,5-naphthyridine (B1222797) materials have also explored their charge transfer properties for applications in organic electronics. However, a specific analysis of charge transfer states in this compound is absent from the available literature. The characterization of such transitions would necessitate in-depth solvatochromic studies and quantum chemical calculations to map the electron density distribution in the ground and excited states.

Computational Chemistry and Theoretical Studies of 5 Iodo 1,7 Naphthyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for 5-Iodo-1,7-naphthyridine would provide fundamental information about its geometry, stability, and electronic properties. researchgate.net

A primary step in any computational study is geometry optimization. Using a selected DFT functional (e.g., B3LYP) and basis set, the lowest energy, or most stable, three-dimensional arrangement of atoms in this compound would be calculated. This process finds a minimum on the potential energy surface, yielding precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would follow, providing a detailed picture of how electrons are distributed within the optimized molecular structure. This includes the calculation of total energy, dipole moment, and the distribution of electron density, which are fundamental to understanding the molecule's polarity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterPredicted Value RangeDescription
C-I Bond Length~2.10 ÅThe length of the covalent bond between Carbon-5 and the Iodine atom.
C-N Bond Lengths~1.33 - 1.37 ÅBond lengths within the naphthyridine heterocyclic rings.
C-C Bond Lengths~1.38 - 1.42 ÅBond lengths within the aromatic rings.
Dipole Moment1.5 - 2.5 DebyeA measure of the molecule's overall polarity.

Note: The values in this table are illustrative estimates based on similar structures and not from specific calculations on this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the FMO analysis would identify the spatial distribution of these orbitals, indicating which atoms are most involved in electron-donating or electron-accepting interactions. The iodine substituent, being highly polarizable, would be expected to significantly influence the energies and distributions of these orbitals.

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the molecule's electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOIndicates the molecule's electron-accepting ability.
HOMO-LUMO Energy GapΔECorrelates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms due to their lone pairs of electrons. Regions of positive electrostatic potential (colored blue) are electron-poor and are sites for nucleophilic attack. These would likely be found on the hydrogen atoms and potentially in a region opposite the C-I bond, known as a "sigma-hole" on the iodine atom, which can participate in halogen bonding. mdpi.com Green areas represent neutral potential.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized bonds, lone pairs, and anti-bonding orbitals. This method allows for the quantification of electron delocalization and hyperconjugative interactions.

For this compound, NBO analysis would detail the hybridization of each atom and the nature of the bonds (e.g., σ and π bonds). A key output is the analysis of donor-acceptor interactions, which are quantified using second-order perturbation theory. This reveals stabilizing interactions, such as the delocalization of electron density from a filled lone pair orbital on a nitrogen atom to an empty anti-bonding orbital (π*) of the aromatic ring. These interactions are crucial for understanding the molecule's stability and electronic communication within the π-system.

Quantum Chemical Calculations for Reaction Mechanisms

Beyond static molecular properties, quantum chemical calculations are essential for investigating the dynamics of chemical reactions. These studies can map out the entire reaction pathway, providing deep insights into reaction feasibility and kinetics. escholarship.org

To understand a chemical reaction mechanism, such as a nucleophilic aromatic substitution on the this compound ring, computational chemists locate and characterize the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

Calculations would involve identifying the geometry of the transition state structure and confirming it is a first-order saddle point on the potential energy surface (characterized by having exactly one imaginary vibrational frequency). The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. Such calculations could be used to predict the regioselectivity of reactions and to understand the electronic effects of the iodo-substituent on the reactivity of the naphthyridine core.

Solvent Effects on Reactivity

Specific research detailing the influence of different solvents on the reactivity of this compound is not currently available. Generally, solvent effects on reactions involving heterocyclic compounds are studied using computational models like the Polarizable Continuum Model (PCM). These models help in understanding how the solvent environment can influence reaction pathways, transition states, and reaction rates. However, no such analysis has been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

While QSAR and QSPR studies have been conducted on various classes of 1,7-naphthyridine (B1217170) analogues, particularly in the context of their biological activities, no such studies have been specifically reported for this compound. nih.govresearchgate.net

Predictive Modeling of Reactivity and Potential Applications

There are no predictive models in the public domain that specifically address the reactivity or potential applications of this compound. For the broader class of 1,7-naphthyridine analogues, machine learning algorithms and multilinear regression have been used to develop QSAR models that can predict biological activities, such as inhibitory actions on specific enzymes. nih.govmyskinrecipes.com These models, however, are based on datasets of other 1,7-naphthyridine derivatives and are not applicable to this compound without specific experimental data for this compound.

Molecular Descriptors and Cheminformatics Approaches

Specific molecular descriptors for this compound have not been calculated and published in the context of a cheminformatics study. Such approaches are used for other naphthyridine series to correlate their structural features with their activities. mdpi.comresearchgate.net The calculation of topological, electronic, and constitutional descriptors for this compound would be a prerequisite for any future QSAR or QSPR studies.

Molecular Dynamics Simulations (if applicable to specific interactions)

There are no published molecular dynamics (MD) simulations specifically involving this compound. MD simulations have been employed for other 1,6- and 1,7-naphthyridine derivatives to study their binding modes and stability within the active sites of biological targets, such as HIV-1 reverse transcriptase. researchgate.netnih.gov Similar simulations for this compound would require a specific biological target and would provide insights into its potential interactions and binding affinity.

Exploratory Applications in Chemical Research Pre Clinical and Theoretical

Ligand Design and Coordination Chemistry

The 1,7-naphthyridine (B1217170) framework is a privileged scaffold in coordination chemistry. The two nitrogen atoms are geometrically positioned to act as a bidentate chelating unit, capable of binding to a single metal center. Furthermore, by attaching additional donor groups to the naphthyridine core, typically through substitution at the iodo position, researchers can construct multidentate and dinucleating ligands. These ligands can hold two or more metal ions in close proximity, enabling the study of metal-metal interactions and the development of catalysts that mimic the active sites of metalloenzymes. escholarship.org

The 5-iodo-1,7-naphthyridine moiety is a precursor for synthesizing elaborate ligands that form stable complexes with a variety of transition metals, including palladium, platinum, manganese, and copper. escholarship.orgflinders.edu.au The carbon-iodine bond is readily functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce phosphine (B1218219), amine, or other coordinating groups. These tailored ligands enforce specific geometries and electronic environments on the metal centers, which in turn dictates their reactivity and catalytic behavior.

For instance, manganese complexes featuring naphthyridine-based ligands have demonstrated catalytic activity in the α-alkylation of ketones. researchgate.net In such systems, the naphthyridine scaffold not only stabilizes the metal center but can also participate in the catalytic cycle through metal-ligand cooperation. researchgate.net Similarly, palladium complexes with 1,8-naphthyridine (B1210474) functionalized N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts in Suzuki–Miyaura and Kumada–Corriu coupling reactions. rsc.org The rigidity and defined coordination pocket of the naphthyridine core are crucial for achieving high efficiency and selectivity in these transformations. nih.gov

Table 1: Representative Naphthyridine-Based Metal Complexes and Their Applications

Metal Center Ligand Type Application Reference
Palladium(II) N-Heterocyclic Carbene (NHC)-Naphthyridine Suzuki-Miyaura Coupling rsc.org
Manganese(I) Protic Naphthyridine-N-oxide α-Alkylation of Ketones researchgate.net
Dinuclear Co, Mn, Ni, Cu, Zn 2,7-disubstituted-1,8-naphthyridine (DPFN) Catalyst Design, Electrocatalysis nih.govrsc.org
Bimetallic Palladium/Platinum Proton-Responsive Phosphinite-Naphthyridine Synthesis of Bimetallic Systems flinders.edu.au

The planar and aromatic nature of the naphthyridine ring system makes it an ideal component for constructing ordered supramolecular assemblies. These structures are formed and stabilized by non-covalent interactions, such as π–π stacking, hydrogen bonding, and metal coordination. The assembly process can be precisely controlled by modifying the naphthyridine unit, for example, by introducing functional groups that direct the intermolecular interactions.

Research on related naphthyridine isomers has shown that oligomers and macrocycles can fold into helical structures or self-assemble into larger aggregates like fibrils. This assembly can often be triggered or modulated by the binding of cations within the naphthyridine-based cavity, demonstrating that molecular recognition events can be translated into macroscopic structural changes. This principle holds promise for the design of responsive materials, sensors, and systems for controlled molecular transport.

Materials Science Applications

The π-conjugated electronic system of the 1,7-naphthyridine core imparts valuable photophysical and electronic properties, making it an attractive component for advanced functional materials. As an electron-deficient (n-type) aromatic system, it is particularly suited for applications in optoelectronics.

Naphthyridine derivatives have been successfully incorporated into organic light-emitting diodes (OLEDs) as either electron-transporting materials or as part of the emissive layer. researchgate.net Their high electron affinity and reversible electrochemical reduction facilitate efficient electron injection and transport, which are critical for balanced charge carrier mobility and high device efficiency. researchgate.net

Oligomers based on the 1,8-naphthyridine core exhibit high thermal stability (decomposition temperatures up to 400 °C) and strong fluorescence in both solution and solid states, with quantum yields approaching 1.0. researchgate.net The emission color can be tuned across the visible spectrum (blue, green, yellow) by systematically varying the molecular structure, for instance, by changing the groups attached to the naphthyridine core. researchgate.net OLEDs fabricated with these materials have demonstrated high brightness and efficiency. researchgate.netktu.edu Furthermore, naphthyridine-based emitters used in thermally activated delayed fluorescence (TADF) devices have achieved high external quantum efficiencies, in some cases exceeding 25%. ktu.edu

Table 2: Properties of Naphthyridine-Based Materials for OLEDs

Property Value/Observation Significance Reference
Electron Affinity 2.79–3.00 eV Efficient electron injection/transport researchgate.net
Glass-Transition Temp. (Tg) 65–105 °C Morphological stability of thin films researchgate.net
Decomposition Temp. (Td) 380–400 °C High thermal stability for device longevity researchgate.net
Photoluminescence Quantum Yield 0.70–1.0 High emission efficiency researchgate.net
Emission Color Blue, Green, Yellow Tunable for full-color displays researchgate.netresearchgate.net
Max. External Quantum Efficiency (EQE) Up to 29.9% (in TADF devices) High device performance ktu.edu

Materials with strong non-linear optical (NLO) responses are in demand for applications in optical switching, data storage, and telecommunications. The NLO properties of organic molecules can be enhanced by creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A).

Theoretical studies using Density Functional Theory (DFT) on related naphthyridine isomers have shown that the electron-deficient naphthyridine ring can serve as an effective acceptor component in such chromophores. rsc.orgresearchgate.net By synthetically modifying the this compound—replacing the iodine with strong donor groups via cross-coupling—it is possible to create D-π-A structures with significant NLO properties. Calculations predict that such compounds would exhibit large first-order hyperpolarizability (β) values, a key metric for NLO activity. rsc.orgresearchgate.net The tunability of the energy gap and hyperpolarizability through structural modification suggests that naphthyridine-based compounds are promising candidates for the development of advanced NLO materials. rsc.org

Table 3: Theoretical NLO Properties of a Representative Naphthyridine Chromophore

Parameter Description Predicted Outcome Reference
HOMO-LUMO Energy Gap Energy difference between frontier orbitals Decreases with extended conjugation, enhancing NLO response. researchgate.net
First Hyperpolarizability (β) Measure of second-order NLO response Values significantly larger than standard materials like urea. researchgate.net
Wavelength of Max. Absorption (λmax) Peak of the electronic absorption spectrum Red-shifted with stronger donor groups, indicating increased charge transfer. rsc.org

The incorporation of rigid, heteroaromatic units like 1,7-naphthyridine into polymer backbones can impart desirable properties such as high thermal stability, defined conformational structure, and specific electronic or optical functions. This compound can serve as a monomer or a key building block in the synthesis of such functional polymers.

Through polymerization techniques involving cross-coupling reactions (e.g., Suzuki or Stille polycondensation), the iodo-functionalized naphthyridine can be linked with other aromatic units to create fully conjugated polymers. These materials are investigated for their potential use as organic semiconductors, where the electron-deficient nature of the naphthyridine unit can facilitate electron transport. The planar structure of the repeating units can also promote intermolecular π-stacking, leading to ordered domains that enhance charge mobility. While direct polymerization of this compound is a developing area, extensive work on related bromo-naphthyridines and other halogenated heterocycles demonstrates the viability of this approach for creating novel polymeric materials with tailored properties for electronic and optical applications. mdpi.commdpi.com

Mechanistic Biological Probes (Target Engagement and Inhibition Mechanisms)

Derivatives of the 1,7-naphthyridine core have been investigated as probes to understand target engagement and mechanisms of inhibition for various enzymes and receptors. While specific data on this compound is limited, research on analogous compounds provides a strong basis for its potential applications.

In Vitro Enzyme Inhibition Studies (e.g., Kinases, PDE5, InhA)

The 1,7-naphthyridine framework has been identified as a potent scaffold for kinase inhibitors. A notable example is the investigation of 1,7-naphthyridine analogues as inhibitors of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Alpha (PIP4K2A), a lipid kinase implicated in cancer. A study on a library of 44 1,7-naphthyridine derivatives, derived from the framework of BAY-09, demonstrated significant inhibitory activity against PIP4K2A. The half-maximal inhibitory concentration (IC50) values for these analogues were in the range of 0.066 to 18.0 µM, as determined by the PIP4K2A ADP-Glo assay nih.gov. Although this study did not specifically report on a 5-iodo substituted analogue, the broad range of substitutions explored suggests that a this compound derivative could also exhibit activity against this or other kinases.

Furthermore, 1,7-naphthyridones have been developed as novel and potent inhibitors of KDM5 (lysine-specific demethylase 5) enzymes, which are histone lysine demethylases involved in epigenetic regulation and cancer nih.gov. This highlights the versatility of the 1,7-naphthyridine scaffold in targeting different enzyme classes.

While direct inhibitory studies of this compound on phosphodiesterase 5 (PDE5) have not been reported, the structural similarities to other heterocyclic PDE5 inhibitors warrant investigation.

Regarding the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, derivatives of the related 1,8-naphthyridine scaffold have been designed and evaluated as inhibitors mdpi.comnih.gov. Molecular docking studies of 1,8-naphthyridine-3-carbonitrile analogues have shown potential binding to the active site of InhA mdpi.comnih.gov. This suggests that 1,7-naphthyridine derivatives, including the 5-iodo analogue, could be explored as potential InhA inhibitors.

Table 1: Inhibitory Activity of 1,7-Naphthyridine Analogues against PIP4K2A

Compound TypeTarget EnzymeReported IC50 RangeAssay Method
1,7-Naphthyridine AnaloguesPIP4K2A0.066 - 18.0 µMADP-Glo Assay

Receptor Binding Assays (Non-Mammalian or In Silico)

Molecular Docking and Binding Affinity Predictions

Molecular docking studies have been instrumental in understanding the potential interactions of 1,7-naphthyridine derivatives with their biological targets. In the study of 1,7-naphthyridine analogues as PIP4K2A inhibitors, molecular docking was used to investigate the binding interactions within the ATP-binding site of the kinase nih.govnih.govnih.gov. The results indicated that these compounds could establish key interactions, such as hydrogen bonds and pi-pi stacking, with the receptor's amino acid residues nih.gov. The docking protocol was validated by redocking the co-crystal ligand into the PIP4K2A protein nih.gov. Such in silico approaches are crucial for predicting the binding affinity and guiding the design of more potent inhibitors. It is plausible that this compound could be modeled in a similar fashion to predict its binding affinity to various kinases and other targets. The iodine atom could potentially form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling and other ligand-based design strategies are powerful tools when the three-dimensional structure of the target is unknown. For 1,7-naphthyridine derivatives, quantitative structure-activity relationship (QSAR) models have been developed to predict their inhibitory activity against PIP4K2A nih.gov. Machine learning algorithms, including Multiple Linear Regression (MLR), Artificial Neural Network (ANN), and Support Vector Machine (SVM), were used to build these models, which showed a strong correlation between the predicted and experimental inhibitory activities nih.govnih.gov. These models can be invaluable for designing novel 1,7-naphthyridine-based inhibitors with improved potency nih.govnih.govnih.gov. A pharmacophore model for 1,7-naphthyridine-based kinase inhibitors would likely include a hydrogen bond acceptor (the naphthyridine nitrogen), aromatic features for pi-pi stacking, and specific locations for substituents that can modulate potency and selectivity.

Exploration of Biological Activities (e.g., anti-mycobacterial, anti-leishmanial, anti-malarial, anti-cancer mechanisms in cell lines)

The broader family of naphthyridines has shown promise in a variety of therapeutic areas.

Anti-cancer Activity: A naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has demonstrated significant antiproliferative properties against several colon cancer cell lines, including SW480, HCT116, HT29, and SW620, with IC50 values in the low micromolar range mdpi.com. The mechanism of action was attributed to the inhibition of the WNT signaling pathway and induction of G0/G1 cell cycle arrest mdpi.com. While this is not a 5-iodo derivative, it establishes the potential of the 1,7-naphthyridine scaffold in oncology.

Anti-leishmanial Activity: While direct studies on this compound are lacking, derivatives of 1,5- and 1,8-naphthyridines have shown promising anti-leishmanial effects against Leishmania infantum amastigotes researchgate.net. Substituted 1,5-naphthyridines have also been evaluated, with some compounds showing excellent activity, comparable to the standard drug amphotericin B, and a high selective index mdpi.com. These findings suggest that the naphthyridine core is a viable starting point for the development of new anti-leishmanial agents.

Anti-malarial Activity: Halogenated naphthyridine derivatives have been investigated for their anti-malarial properties. For example, Mannich bases derived from 7-bromo-1,5-naphthyridine have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum nih.gov. This indicates that halogenation of the naphthyridine ring can be a successful strategy for developing new anti-malarial drugs.

Table 2: Biological Activities of Naphthyridine Derivatives

Naphthyridine ScaffoldBiological ActivityKey FindingsReference Compound/Derivative
1,7-NaphthyridineAnti-cancerInhibition of WNT signaling, G0/G1 cell cycle arrest in colon cancer cells.Bisleuconothine A
1,5- and 1,8-NaphthyridineAnti-leishmanialActivity against Leishmania infantum amastigotes.Various substituted derivatives
7-Bromo-1,5-naphthyridineAnti-malarialPotent activity against chloroquine-sensitive and -resistant P. falciparum.Mannich base derivatives

The search for new anti-tubercular agents is a global health priority. While direct evidence for this compound is not available, the presumed mechanism of action for anti-mycobacterial naphthyridine compounds involves the inhibition of the enoyl-acyl carrier protein reductase (InhA) nih.gov. This enzyme is a key component of the mycobacterial fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids, crucial components of the mycobacterial cell wall. Inhibition of InhA leads to the depletion of mycolic acids and accumulation of fatty acids, ultimately causing bacterial death.

Studies on 1,8-naphthyridine derivatives have shown that they can be designed to target InhA. Molecular docking analyses of 1,8-naphthyridine-3-carbonitrile analogues have predicted their binding within the active site of the InhA enzyme from M. tuberculosis mdpi.comnih.gov. This provides a strong rationale for investigating this compound and other 1,7-naphthyridine derivatives as potential direct inhibitors of InhA, which could be effective against drug-resistant strains of M. tuberculosis.

Anti-parasitic Activity (e.g., Leishmania, Plasmodium)

The naphthyridine framework is a promising candidate for the development of novel anti-parasitic agents, a critical need given the rise of drug-resistant parasite strains. nih.gov Research into related naphthyridine isomers has demonstrated significant activity against protozoa responsible for major global diseases.

Leishmania : Studies on indeno-1,5-naphthyridine derivatives have identified them as selective inhibitors of Leishmania infantum type IB DNA topoisomerase (LtopIB). nih.gov Certain compounds in this class, such as tetrahydro indeno-1,5-naphthyridines, exhibited potent antileishmanial activity against amastigotes with IC₅₀ values as low as 0.54 µM, comparable to the standard drug amphotericin B, while showing no inhibitory activity against the human topoisomerase equivalent. nih.gov This selectivity highlights the potential for developing parasite-specific therapies. nih.gov

Plasmodium : The urgent need for new malaria treatments has driven research into various chemical scaffolds. nih.gov Structure-activity relationship studies of 2,8-disubstituted-1,5-naphthyridines revealed a class of compounds with a dual mechanism of action against Plasmodium falciparum. nih.gov These molecules not only inhibit the parasite's phosphatidylinositol-4-kinase (PI4K) but also interfere with the hemoglobin degradation pathway by inhibiting hemozoin formation. nih.gov A representative compound from this series proved effective in a humanized mouse model of malaria at a single oral dose. nih.gov

Table 1: Anti-parasitic Activity of Selected Naphthyridine Derivatives
Compound ClassTarget OrganismMechanism of ActionReported Activity (IC₅₀)
Tetrahydro indeno-1,5-naphthyridinesLeishmania infantum (amastigotes)Selective Leishmania Topoisomerase IB Inhibition0.54 - 0.67 µM
2,8-disubstituted-1,5-naphthyridinesPlasmodium falciparumDual PI4K and Hemozoin Formation InhibitionPotent nanomolar activity against NF54 strain
Anti-cancer Mechanisms in Cell Lines (e.g., Topoisomerase Inhibition, WNT signaling, AKT/mTOR axis)

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the naphthyridine core has been explored as a foundation for developing inhibitors targeting these pathways.

Topoisomerase Inhibition : Topoisomerases are crucial enzymes that regulate DNA topology and are validated targets for anti-cancer drugs. nih.gov Various classes of naphthyridine derivatives have been shown to function as topoisomerase inhibitors. For example, 1,8-naphthyridine derivatives like nalidixic acid are known to inhibit bacterial DNA gyrase and topoisomerase IV. mdpi.com In the context of cancer, novel 5H-dibenzo[c,h]1,6-naphthyridin-6-ones have been identified as potent topoisomerase I-targeting agents with significant cytotoxic activity against human tumor cell lines. nih.gov

WNT Signaling : The Wnt signaling pathway plays a critical role in cell proliferation and is frequently hyperactivated in various cancers. nih.gov Consequently, inhibiting this pathway is a promising strategy for cancer therapy. nih.govselleckchem.com While specific inhibitors based on the this compound structure have not been detailed, the development of small-molecule Wnt inhibitors is an active area of research. nih.govsigmaaldrich.com These inhibitors can target different components of the pathway, such as the degradation of β-catenin, to suppress tumor growth. selleckchem.com

AKT/mTOR Axis : The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival that is commonly activated in human cancers. nih.gov The development of small-molecule inhibitors targeting key kinases in this pathway, such as mTORC1 and mTORC2, is a major focus of modern oncology research. nih.gov The versatility of the naphthyridine scaffold makes it a plausible candidate for designing novel inhibitors of this critical cancer-related pathway.

Anti-microbial Activity against Specific Strains (e.g., bacteria, fungi)

Naphthyridine derivatives represent a well-established class of anti-infective agents. mdpi.comnih.gov The first clinically used naphthyridine was nalidixic acid, a 1,8-naphthyridine derivative introduced for treating urinary tract infections caused by Gram-negative bacteria. mdpi.com Its mechanism involves the inhibition of bacterial DNA gyrase. mdpi.com

Subsequent research has shown that while some 1,8-naphthyridine derivatives may lack potent direct antibacterial activity (MIC ≥ 1.024 µg/mL), they can act as powerful modulators of antibiotic activity. mdpi.comnih.gov Studies have demonstrated that these compounds can potentiate the effects of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating a synergistic interaction. mdpi.comnih.gov

In the realm of antifungal research, related iodo-substituted heterocyclic compounds have been evaluated. For instance, 5-iodo-2-methyl-8-quinolinol was tested for in vitro activity against fungi such as Aspergillus niger and Trichophyton mentagrophytes. nih.gov This suggests that halogenated heterocyclic systems, including potentially this compound, could be explored for antifungal properties.

Table 2: Antimicrobial Potential of Naphthyridine Scaffolds
Compound ClassActivity TypeTarget StrainsObserved Effect
1,8-Naphthyridines (general)AntibacterialGram-negative bacteriaInhibition of DNA gyrase/topoisomerase
1,8-Naphthyridine derivativesAntibiotic ModulationMulti-resistant E. coli, P. aeruginosa, S. aureusPotentiation of fluoroquinolone activity
5-Iodo-2-methyl-8-quinolinols (related structure)AntifungalAspergillus niger, Trichophyton mentagrophytesDemonstrated fungitoxic activity
Neurotropic Activity (in vitro or theoretical models)

While the broad pharmacological profile of naphthyridines includes potential neurological effects, specific research detailing the neurotropic activity of this compound in in vitro or theoretical models was not identified in the reviewed literature. mdpi.com

Precursors for Advanced Organic Materials and Pharmaceuticals

The this compound molecule is a valuable intermediate in synthetic organic chemistry. The presence of the iodine atom provides a versatile functional handle for constructing more complex molecular architectures through a variety of chemical reactions. The carbon-iodine bond is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is crucial for:

Pharmaceutical Development : Building libraries of novel compounds by introducing diverse substituents at the 5-position to explore structure-activity relationships. Synthetic protocols for fused 1,5-naphthyridines demonstrate how an iodo-substituted intermediate can be a critical step toward creating complex, biologically active molecules. mdpi.comnih.gov

Materials Science : Synthesizing novel ligands for the creation of metal complexes with specific electronic or optical properties.

Radiolabeling : The iodine atom can be replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) to create radiolabeled tracers for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT) or as radiotherapeutics. acs.org

The strategic placement of the iodine atom on the 1,7-naphthyridine core makes it a key building block for accessing a wide range of novel and functional molecules.

Future Research Directions and Unaddressed Challenges in 5 Iodo 1,7 Naphthyridine Chemistry

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure molecules is of paramount importance in drug discovery and development. frontiersin.orgnih.gov While methods for the synthesis of naphthyridine cores exist, the development of asymmetric routes to chiral 5-Iodo-1,7-naphthyridine derivatives remains a significant challenge.

Future Research Directions:

Future efforts should focus on the development of catalytic enantioselective methods for the synthesis of this compound derivatives. This could involve:

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of a pre-formed 1,7-naphthyridine (B1217170) ring at the C5 position with an iodine source would be a highly atom-economical approach.

Catalytic Asymmetric Cyclization Reactions: The development of novel cyclization strategies to construct the chiral 1,7-naphthyridine core with the iodo-substituent already in place is a promising avenue.

Enantioselective Halogenation: The use of chiral iodine-containing reagents or catalysts to effect an enantioselective iodination of a suitable 1,7-naphthyridine precursor could provide direct access to the target molecule. rsc.org

Unaddressed Challenges:

A major hurdle is the control of regioselectivity and enantioselectivity simultaneously. The nitrogen atoms in the naphthyridine ring can coordinate to metal catalysts, influencing their reactivity and selectivity in unpredictable ways. Furthermore, the development of catalysts that can effectively differentiate between the prochiral faces of the substrate is crucial. Overcoming these challenges will require the design of novel chiral ligands and catalytic systems tailored for this specific heterocyclic scaffold.

Exploration of C-I Bond Reactivity in Unconventional Transformations

The carbon-iodine (C-I) bond is a versatile functional group that can participate in a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.govacs.orgnih.gov However, the full potential of the C-I bond in this compound for more unconventional transformations remains largely untapped.

Future Research Directions:

Future research should aim to expand the synthetic utility of the C-I bond in this scaffold beyond traditional cross-coupling reactions. Areas of interest include:

C-H Activation/Iodination Cascades: Developing one-pot procedures that combine C-H activation and iodination to generate this compound, followed by in-situ functionalization of the C-I bond. rsc.org

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to activate the C-I bond for novel transformations, such as radical-based additions and cyclizations.

Iodonium Ylide Chemistry: Exploring the conversion of the iodo group into an iodonium ylide, which can then serve as a carbene precursor for various insertion and cyclopropanation reactions. nih.gov

Unaddressed Challenges:

A key challenge lies in the selective activation of the C-I bond in the presence of the two nitrogen atoms and the aromatic ring system, which can also interact with catalysts and reagents. acs.org Additionally, controlling the reactivity of radical intermediates generated from the C-I bond to achieve high selectivity in complex reaction cascades is a significant hurdle. The development of orthogonal reaction conditions that allow for the selective manipulation of the C-I bond without affecting other parts of the molecule is a critical area for future investigation.

Integration into Complex Molecular Architectures

The 1,7-naphthyridine motif is a recognized privileged scaffold in medicinal chemistry, and its incorporation into larger, more complex molecules is a promising strategy for the development of new therapeutic agents and functional materials. nih.govresearchgate.net this compound serves as a key building block for such endeavors.

Future Research Directions:

The focus should be on developing efficient and modular strategies for integrating the this compound unit into a diverse range of complex molecular architectures. This includes:

Late-Stage Functionalization: Developing robust methods for introducing the this compound moiety into complex molecules, such as natural products or drug candidates, at a late stage of the synthesis. This approach allows for rapid diversification and structure-activity relationship (SAR) studies. acs.org

Multicomponent Reactions: Designing novel multicomponent reactions where this compound or its precursors are one of the key components, enabling the rapid assembly of complex structures in a single step.

Supramolecular Chemistry: Exploring the use of this compound as a building block for the construction of self-assembling systems and functional materials, leveraging the potential for halogen bonding and other non-covalent interactions.

Unaddressed Challenges:

The primary challenge is ensuring the compatibility of the reaction conditions required for C-I bond functionalization with the sensitive functional groups often present in complex molecules. nih.gov Steric hindrance around the C5 position can also impede the coupling of large or complex fragments. Developing highly active and selective catalysts that operate under mild conditions is crucial to overcome these limitations.

Advanced Computational Methodologies for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. researchgate.net The application of advanced computational methods to this compound can accelerate the discovery of its novel applications.

Future Research Directions:

Future computational work should focus on developing accurate predictive models for the reactivity and properties of this compound and its derivatives. Key areas include:

Predicting Reaction Outcomes: Using density functional theory (DFT) and other quantum chemical methods to predict the regioselectivity and stereoselectivity of reactions involving the C-I bond and the naphthyridine core.

Modeling Halogen Bonding: Developing and applying computational models to accurately predict the strength and directionality of halogen bonds involving the iodine atom of this compound, which can guide the design of new materials and protein-ligand interactions. fnasjournals.comnih.govresearchgate.net

Machine Learning for Property Prediction: Employing machine learning algorithms trained on experimental and computational data to predict various properties of this compound derivatives, such as their biological activity, toxicity, and material properties. fnasjournals.comresearchgate.netnih.govglchemtec.ca

Unaddressed Challenges:

The accurate prediction of reactivity in complex chemical environments, especially for transition-metal-catalyzed reactions, remains a significant computational challenge. acs.org The development of more efficient and accurate computational models that can handle the intricacies of these systems is needed. Furthermore, the generation of large and diverse datasets required for training reliable machine learning models for this specific chemical scaffold is a labor-intensive but necessary task.

Discovery of Novel Applications beyond Current Scope

While the 1,7-naphthyridine core is known for its biological activity, the specific applications of this compound are still being explored. nih.gov Future research should aim to uncover novel applications for this compound in diverse fields.

Future Research Directions:

Medicinal Chemistry: Investigating the potential of this compound derivatives as inhibitors of novel biological targets, leveraging the iodine atom for halogen bonding interactions with proteins. nih.gov Structure-activity relationship (SAR) studies will be crucial in this area. researchgate.net

Materials Science: Exploring the use of this compound as a building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the heavy iodine atom could influence photophysical properties. researchgate.net

Chemical Biology: Developing this compound-based chemical probes for studying biological processes. The iodine atom can serve as a handle for the attachment of reporter groups or for radioiodination in imaging studies. acs.orgresearchgate.netacs.org

Unaddressed Challenges:

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileEnhances iodine solubility
OxidantH₂O₂Minimizes byproducts
Temperature25–30°CBalances reaction rate and selectivity

Basic: What are the primary applications of this compound in cross-coupling reactions?

Answer:
The iodine substituent in this compound serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions , enabling access to functionalized derivatives:

  • Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/ethanol (3:1) at 80°C yield biaryl derivatives. Base (K₂CO₃) is critical for transmetallation .
  • Sonogashira Coupling : With terminal alkynes, CuI and PdCl₂(PPh₃)₂ in DMF/Et₃N produce alkynylated naphthyridines .
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalysts couple amines to the iodo position, forming amino derivatives for medicinal chemistry .

Q. Reactivity Comparison :

Halogen (X)Relative Coupling RatePreferred Catalyst
I (5-Iodo)FastestPd(PPh₃)₄
Br (5-Bromo)ModeratePdCl₂(dppf)
Cl (5-Chloro)SlowestNi(COD)₂

Advanced: How does the iodine substituent influence electronic and steric effects in 1,7-naphthyridine derivatives?

Answer:
The iodine atom exerts strong electron-withdrawing effects via σ*-orbital interactions, activating the ring for nucleophilic substitution while deactivating it for electrophilic attack. Key observations:

  • Leaving Group Ability : I⁻ is superior to Br⁻/Cl⁻ in SNAr reactions, enabling rapid substitution with amines or thiols under mild conditions (e.g., K₂CO₃ in DMSO, 60°C) .
  • Steric Impact : The larger atomic radius of iodine (vs. Br/Cl) can hinder access to adjacent reactive sites, necessitating tailored catalysts (e.g., bulky phosphine ligands in Pd-catalyzed couplings) .
  • Computational Insights : DFT studies suggest iodine’s polarizable electron cloud enhances π-backbonding in metal complexes, stabilizing intermediates in cross-coupling reactions .

Q. Electronic Parameters :

PositionHammett σₚ Value (I)Effect on Ring Reactivity
5-Iodo+0.18Enhanced electrophilicity at C4/C8

Advanced: What challenges arise in achieving regioselective functionalization of this compound?

Answer:
Regioselectivity is influenced by competing electronic and steric factors:

  • Competing Sites : Iodine’s electron-withdrawing effect directs electrophiles to C4 and C8 positions, but steric hindrance may favor C8 substitution .
  • Mitigation Strategies :
    • Use directing groups (e.g., –NH₂ at C3) to bias reactivity.
    • Employ low-temperature conditions (–20°C) to slow kinetic pathways and favor thermodynamic control .
  • Case Study : In Pd-catalyzed amination, C8 selectivity is achieved using Xantphos ligands, while C4 selectivity requires BrettPhos ligands .

Q. Regioselectivity Data :

Reaction TypePreferred PositionYield (%)Conditions
Suzuki CouplingC475Pd(OAc)₂, SPhos
AminationC882Pd₂(dba)₃, Xantphos

Methodological: What analytical techniques are critical for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns substitution patterns (e.g., downfield shifts for C4/C8 protons due to iodine’s deshielding effect) .
    • 2D NMR (HSQC, HMBC) : Resolves complex regiochemistry in multi-substituted derivatives .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₈H₅IN₂⁺, m/z 256.04) .
  • X-ray Crystallography : Resolves steric clashes and confirms iodine’s van der Waals interactions in solid-state structures .

Q. Typical Characterization Workflow :

Purity Check : HPLC (C18 column, MeOH/H₂O gradient).

Structural Confirmation : Combine NMR, IR (C–I stretch ~485 cm⁻¹), and elemental analysis .

Application: How is this compound utilized in medicinal chemistry and target validation?

Answer:
The compound serves as a scaffold for enzyme inhibitors and molecular probes :

  • Kinase Inhibition : Iodine’s hydrophobic bulk enhances binding to ATP pockets (e.g., JAK2 inhibitors with IC₅₀ ~15 nM) .
  • Antimicrobial Agents : Derivatives exhibit activity against Gram-positive bacteria (MIC ~2 µg/mL) via DNA gyrase inhibition .
  • Radiotracers : ¹²⁵I-labeled analogs enable imaging of tumor hypoxia in preclinical models .

Q. Mechanistic Insights :

TargetBinding ModeBiological Effect
DNA GyraseIodo group stabilizes π-stackingBacteriostatic
HDAC EnzymesChelates Zn²⁺ active siteApoptosis induction

Advanced: How do solvent and temperature affect the stability of this compound in storage?

Answer:

  • Stability Profile :
    • Light Sensitivity : Degrades via radical pathways under UV; store in amber vials at –20°C .
    • Moisture Sensitivity : Hydrolysis at C–I bond in aqueous solutions (t₁/₂ ~72 hrs in pH 7.4 buffer) .
  • Recommended Storage : Under argon, with desiccants (silica gel), in sealed vials .

Q. Degradation Pathways :

Hydrolysis : I⁻ displacement by OH⁻ yields 5-hydroxy-1,7-naphthyridine.

Radical Dehalogenation : Initiated by trace metals or light, forming deiodinated byproducts .

Methodological: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states (e.g., SNAr activation energy ~25 kcal/mol) .
  • Machine Learning : Tools like Pistachio or Reaxys predict feasible synthetic routes using reaction databases .
  • Docking Studies : AutoDock Vina screens binding poses with biological targets (e.g., kinase ATP pockets) .

Q. Case Study :

  • Predicted vs. Experimental Yields for Suzuki Coupling:

    SubstratePredicted Yield (%)Experimental Yield (%)
    4-Methoxyphenyl7882
    2-Pyridyl6558

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